1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Overview
Description
Synthesis Analysis
Research indicates that 4-bromo-1,2-dihydroisoquinolines, similar to the compound of interest, can be synthesized from readily available precursors using rhodium catalysis. The process involves the formation of a bromonium ylide as a key intermediate, highlighting the importance of intramolecular nucleophilic attacks and catalytic cycles in the synthesis of complex organic molecules (He et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-allyl-4-[2-cyano-2-(indan-1,3-dione-2-ylidene)ethylidene]-1,4-dihydroquinoline, has been established through X-ray structural analysis, revealing significant features like intramolecular charge transfer and hydrogen bonding, which are crucial for understanding the reactivity and properties of these molecules (Nesterov et al., 1996).
Chemical Reactions and Properties
The compound's chemical reactions, such as the one-pot synthesis of fluorinated isoquinolines, demonstrate the versatility of these molecules in undergoing transformations that introduce fluorine atoms, showcasing their reactivity and potential for further functionalization (Liu et al., 2013).
Scientific Research Applications
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, a significant class of chemical compounds derived from the natural aromatic amino acid tyrosine, have demonstrated a broad spectrum of biological potentials. These compounds have been extensively studied for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The comprehensive review by Danao et al. (2021) highlights the importance of isoquinoline and its synthetic derivatives in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications, serving as a foundational reference for researchers and medicinal chemists worldwide (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Tetrahydroisoquinolines in Therapeutics
The tetrahydroisoquinoline (THIQ) scaffold, another closely related structure, is recognized for its anticancer and neuroprotective effects. Singh and Shah (2017) reviewed patents related to THIQ derivatives between 2010 and 2015, revealing their therapeutic significance in cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. This suggests that derivatives of THIQ, potentially including 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone, could be explored for similar therapeutic applications, underscoring the versatility of isoquinoline derivatives in drug discovery (Singh & Shah, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P3381.
Future Directions
The future directions for this compound are not specified in the available resources.
Please note that the information provided is based on the available resources and may not fully cover “1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone”. For a comprehensive analysis of this specific compound, further research and analysis would be required.
properties
IUPAC Name |
1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQVUQYZTXGZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450227 | |
Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |
CAS RN |
181514-35-2 | |
Record name | 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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